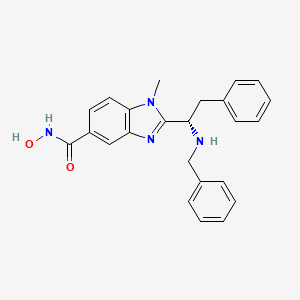
Hdac6-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac6-IN-22 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in deacetylating non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Métodos De Preparación
The synthesis of Hdac6-IN-22 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve the use of quinoline or indole cap groups, which have demonstrated higher potency and selectivity towards HDAC6 over HDAC1 . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
Hdac6-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hdac6-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Helps in understanding the biological functions of HDAC6 and its role in cellular processes.
Mecanismo De Acción
Hdac6-IN-22 exerts its effects by selectively inhibiting HDAC6, which leads to the accumulation of acetylated proteins such as α-tubulin. This inhibition disrupts various cellular processes, including cell proliferation, migration, and apoptosis. The molecular targets and pathways involved include the deacetylation of non-histone proteins and the regulation of gene expression .
Comparación Con Compuestos Similares
Hdac6-IN-22 is unique due to its high selectivity and potency towards HDAC6. Similar compounds include:
Mercaptoacetamides: Another class of HDAC6 inhibitors with different chemical structures.
Fluoroalkyl-oxadiazoles: These compounds also show high selectivity towards HDAC6 and have low potential for toxicities.
This compound stands out due to its specific chemical structure and its ability to induce a dose-dependent increase in acetylated tubulin in vitro .
Propiedades
Fórmula molecular |
C24H24N4O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-[(1S)-1-(benzylamino)-2-phenylethyl]-N-hydroxy-1-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-28-22-13-12-19(24(29)27-30)15-20(22)26-23(28)21(14-17-8-4-2-5-9-17)25-16-18-10-6-3-7-11-18/h2-13,15,21,25,30H,14,16H2,1H3,(H,27,29)/t21-/m0/s1 |
Clave InChI |
SOUVSAISQJMEHD-NRFANRHFSA-N |
SMILES isomérico |
CN1C2=C(C=C(C=C2)C(=O)NO)N=C1[C@H](CC3=CC=CC=C3)NCC4=CC=CC=C4 |
SMILES canónico |
CN1C2=C(C=C(C=C2)C(=O)NO)N=C1C(CC3=CC=CC=C3)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



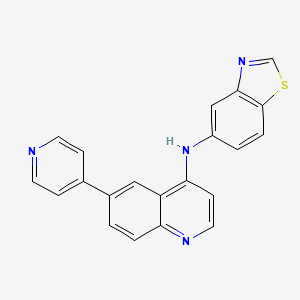
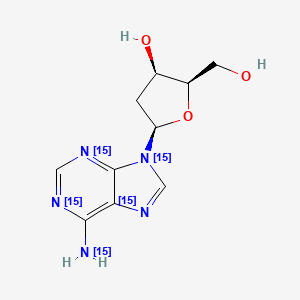
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
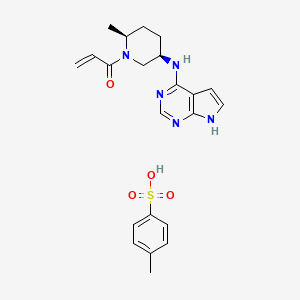

![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
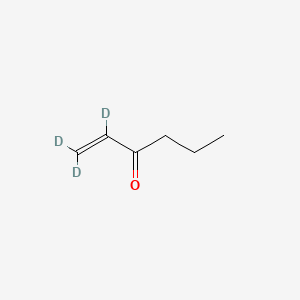
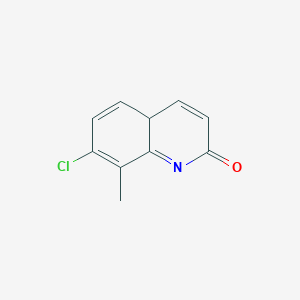
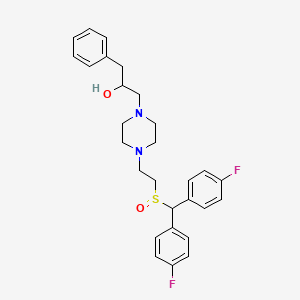

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
